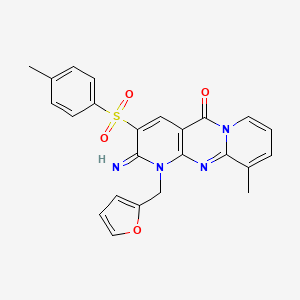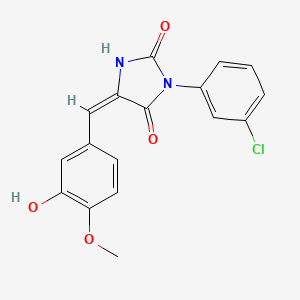![molecular formula C17H13N3O3S2 B11601846 (5Z)-5-(2,3-dimethoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601846.png)
(5Z)-5-(2,3-dimethoxybenzylidene)-2-(thiophen-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic compound characterized by its unique structure, which includes a triazolo-thiazole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. One common method involves the condensation of 2,3-dimethoxybenzaldehyde with thiophene-2-carboxylic acid hydrazide, followed by cyclization under acidic conditions to form the triazolo-thiazole core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions
(5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while reduction reactions can produce alcohols or amines.
科学的研究の応用
(5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs targeting specific diseases.
作用機序
The mechanism of action of (5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . Additionally, the compound’s interaction with microbial cell membranes can disrupt their integrity, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
- **(5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE shares similarities with other triazolo-thiazole derivatives, such as:
- (5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(FURAN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(PYRIDIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE .
Uniqueness
What sets (5Z)-5-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE apart is its specific substitution pattern and the presence of both methoxy and thiophene groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C17H13N3O3S2 |
|---|---|
分子量 |
371.4 g/mol |
IUPAC名 |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H13N3O3S2/c1-22-11-6-3-5-10(14(11)23-2)9-13-16(21)20-17(25-13)18-15(19-20)12-7-4-8-24-12/h3-9H,1-2H3/b13-9- |
InChIキー |
GWSIIJMTHPMFRI-LCYFTJDESA-N |
異性体SMILES |
COC1=CC=CC(=C1OC)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CS4)S2 |
正規SMILES |
COC1=CC=CC(=C1OC)C=C2C(=O)N3C(=NC(=N3)C4=CC=CS4)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-methylphenyl}-2-methylphthalazin-1(2H)-one](/img/structure/B11601763.png)
![Ethyl 5-(cyclohexylcarbamoyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11601764.png)
![Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11601782.png)
![N-(2-methoxyphenyl)-2-[[4-(4-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B11601787.png)

![10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11601795.png)
![2-{(3Z)-3-[2-(4-fluorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B11601797.png)
![6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601800.png)
![1-Cyclohexyl-3-(4-methylphenyl)-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}urea](/img/structure/B11601810.png)
![8-methyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B11601813.png)
![Ethyl 2-{4-[ethyl(methoxycarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11601817.png)
![5-(2-(Pentyloxy)benzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11601818.png)

![2-methoxy-4-[(E)-2-nitroethenyl]phenyl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate](/img/structure/B11601828.png)
